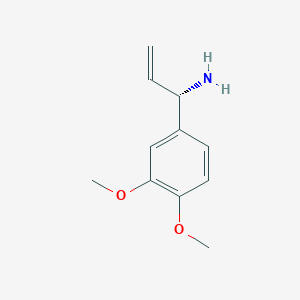

(1S)-1-(3,4-Dimethoxyphenyl)prop-2-enylamine

Descripción

Propiedades

Fórmula molecular |

C11H15NO2 |

|---|---|

Peso molecular |

193.24 g/mol |

Nombre IUPAC |

(1S)-1-(3,4-dimethoxyphenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C11H15NO2/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h4-7,9H,1,12H2,2-3H3/t9-/m0/s1 |

Clave InChI |

XPPWVFKCFXGYGM-VIFPVBQESA-N |

SMILES isomérico |

COC1=C(C=C(C=C1)[C@H](C=C)N)OC |

SMILES canónico |

COC1=C(C=C(C=C1)C(C=C)N)OC |

Origen del producto |

United States |

Métodos De Preparación

Reductive Amination

Reductive amination is widely used for chiral amines and involves the condensation of an aldehyde or ketone with an amine, followed by reduction.

- Starting materials: 3,4-dimethoxyphenylacetaldehyde or related carbonyl compounds

- Amines: Ammonia or substituted amines

- Reducing agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation (Pd/C)

- Typical procedure: Formation of imine intermediate followed by reduction under mild conditions to preserve stereochemistry

This method offers high stereochemical fidelity and yields, making it a preferred industrial route.

Nucleophilic Substitution on Epoxy or Halogenated Intermediates

An alternative approach utilizes epoxides or halohydrins derived from 3,4-dimethoxyphenyl precursors, which undergo ring-opening or substitution with amines.

- Example: Reaction of 3-(m-tolyloxy)-1,2-epoxypropane with 3,4-dimethoxyphenethylamine under nitrogen at low temperature (5–10°C) to yield the corresponding amino alcohol intermediate, which can be further processed to the target amine

- Advantages: Allows for regio- and stereoselective introduction of the amine group

- Challenges: Requires careful control of reaction time and temperature to avoid side products

Representative Experimental Data and Research Findings

| Method | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Direct Amination | 3,4-Dimethoxyphenyl allylic halide + ammonia | 50–70 | Requires inert atmosphere; risk of racemization if temperature not controlled |

| Reductive Amination | 3,4-Dimethoxyphenylacetaldehyde + NH3 + LiAlH4 | 60–85 | High stereochemical purity; mild conditions preserve chirality |

| Epoxide Ring Opening | 3-(m-tolyloxy)-1,2-epoxypropane + 3,4-dimethoxyphenethylamine, 5–10°C, N2 | 58–79 | Allows selective substitution; intermediate isolation possible; scalable |

Notes on Yields and Purity

- Yields vary based on scale, reagent purity, and reaction time.

- Recrystallization from isopropanol or ethanol often improves purity.

- Acid-base extraction and salt formation (e.g., hydrochloride salts) are common for isolation and stabilization.

Mechanistic Considerations and Stereochemical Control

- Stereochemistry: The (1S) configuration is typically introduced or maintained by using chiral starting materials or chiral catalysts during reductive amination.

- Side Reactions: Polymerization of allylic amines or oxidation of methoxy groups can occur; inert atmosphere and temperature control mitigate these.

- Catalysis: Use of Pd/C for catalytic hydrogenation in reductive amination is common, often under mild pressure and acidic conditions to facilitate selective reduction.

Summary Table of Preparation Methods

| Preparation Method | Advantages | Disadvantages | Typical Yield | Stereochemical Control |

|---|---|---|---|---|

| Direct Amination | Simple, fewer steps | Risk of racemization, side reactions | 50–70% | Moderate |

| Reductive Amination | High stereochemical purity, scalable | Requires careful control of reducing agent | 60–85% | High |

| Epoxide Ring Opening | Selective substitution, regioselective | Requires intermediate isolation, temperature sensitive | 58–79% | Good |

Análisis De Reacciones Químicas

Types of Reactions

(1S)-1-(3,4-Dimethoxyphenyl)prop-2-enylamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The double bond in the allyl side chain can be reduced to form the saturated amine.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Strong nucleophiles like sodium methoxide or sodium hydride in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of saturated amines.

Substitution: Formation of phenol derivatives or other substituted phenyl compounds.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that (1S)-1-(3,4-Dimethoxyphenyl)prop-2-enylamine exhibits significant antimicrobial activity against various bacterial strains. Its mechanism of action may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways, although specific pathways require further elucidation.

Anticancer Potential

Preliminary studies have shown that this compound may act as a topoisomerase II poison, a mechanism similar to that of established chemotherapeutic agents like etoposide. In vitro assays demonstrated promising cytotoxicity against several cancer cell lines, indicating potential as a therapeutic agent in oncology . The compound's ability to induce DNA cleavage complexes suggests it could be developed into a new class of anticancer drugs.

Synthesis and Derivatives

The synthesis of (1S)-1-(3,4-Dimethoxyphenyl)prop-2-enylamine can be achieved through various methods, including the use of oxidizing agents and controlled reaction conditions. Its structural analogs also show promise in medicinal applications, highlighting the importance of structure-activity relationships (SAR) in drug development .

Interaction Studies

Interaction studies have focused on the binding affinity of (1S)-1-(3,4-Dimethoxyphenyl)prop-2-enylamine to biological targets. These studies are crucial for understanding its potential therapeutic effects and optimizing its chemical structure for enhanced activity.

Case Study 1: Anticancer Research

In a study examining the compound's efficacy against cancer cells, researchers found that modifications to the alkyl chain significantly improved potency. For instance, derivatives with bulkier substituents demonstrated enhanced activity compared to the parent compound. This finding underscores the importance of chemical modifications in increasing therapeutic efficacy .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial effects of (1S)-1-(3,4-Dimethoxyphenyl)prop-2-enylamine against resistant bacterial strains. Results indicated a broad-spectrum activity, suggesting its potential use in developing new antibiotics or adjunct therapies for existing treatments.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3,4-Dimethoxyphenethylamine | Structure | Known for psychoactive properties |

| N-(3,4-Dimethoxyphenyl)methyleneamino]-4-hydroxy-benzamide | Structure | Used as a corrosion inhibitor |

| 3-(furan-2-yl)prop-2-en-1-amine | Structure | Exhibits different reactivity patterns due to furan's electron-rich nature |

Mecanismo De Acción

The mechanism of action of (1S)-1-(3,4-Dimethoxyphenyl)prop-2-enylamine involves its interaction with various molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The methoxy groups and the allylamine side chain play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Substituent Effects: Methoxy vs. Hydroxy, Chloro, and Methyl Groups

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (CAS 62-31-7)

- Molecular Formula: C₈H₁₂ClNO₂ (MW: 197.64 g/mol).

- Key Differences : Replaces methoxy groups with hydroxyl (-OH) substituents.

- Implications :

- Increased polarity and water solubility due to hydroxyl groups, enhancing bioavailability in aqueous environments.

- Higher susceptibility to oxidative degradation and phase II metabolism (e.g., glucuronidation) compared to methoxy derivatives.

- The hydrochloride salt form improves stability and solubility but may reduce membrane permeability .

(1S)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine (CAS 1213372-19-0)

- Molecular Formula : C₁₀H₁₂ClN (MW: 181.66 g/mol).

- Key Differences : Substitutes dimethoxy groups with chloro (-Cl) and methyl (-CH₃) substituents.

- Methyl groups introduce steric hindrance, which may reduce rotational freedom or block metabolic sites. Lower molecular weight and reduced oxygen content decrease polarity compared to the dimethoxy analog .

Core Structure Variations: Propenylamine vs. Triazole Derivatives

2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-Triazol-3-yl)thio)acetic Acid Derivatives

- Key Differences : The triazole ring replaces the propenylamine chain, introducing a rigid heterocyclic core with sulfur and nitrogen atoms.

- Implications :

- Triazole’s hydrogen-bonding capacity (via N-H and S atoms) may enhance interactions with biological targets like enzymes or receptors.

- Esters of these derivatives (e.g., ethyl or methyl esters) exhibit modified lipophilicity and metabolic stability compared to the parent acid.

- Predicted toxicity (via GUSAR software) suggests lower acute toxicity for triazole derivatives than for propenylamines, though experimental validation is needed .

Stereochemical Considerations

The (S)-configuration of the target compound may confer distinct pharmacological properties compared to its (R)-enantiomer or racemic mixtures. For example:

- Stereoselective binding to receptors (e.g., adrenergic or dopaminergic systems) could enhance potency or reduce off-target effects.

- Metabolic pathways (e.g., amine oxidation or conjugation) may differ between enantiomers, affecting pharmacokinetics.

Data Tables: Structural and Functional Comparisons

Table 1: Molecular Properties

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| (1S)-1-(3,4-Dimethoxyphenyl)prop-2-enylamine | C₁₁H₁₅NO₂ | 3,4-dimethoxy | 193.24 | Amine, Methoxy |

| 2-(3,4-Dihydroxyphenyl)ethylamine HCl | C₈H₁₂ClNO₂ | 3,4-dihydroxy | 197.64 | Amine, Hydroxyl |

| (1S)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine | C₁₀H₁₂ClN | 4-chloro, 3-methyl | 181.66 | Amine, Chloro, Methyl |

| Triazole derivative (Example) | C₁₃H₁₄N₄O₂S | 3,4-dimethoxy, triazole | 302.35 | Triazole, Thioether |

Table 2: Predicted Physicochemical and Toxicological Profiles

| Compound Name | LogP* | Water Solubility (mg/mL) | Predicted LD₅₀ (mg/kg) |

|---|---|---|---|

| (1S)-1-(3,4-Dimethoxyphenyl)prop-2-enylamine | 1.8–2.2 | ~0.5–1.0 | 250–350 (Est.) |

| 2-(3,4-Dihydroxyphenyl)ethylamine HCl | 0.5–1.0 | ~50–100 | 500–700 (Est.) |

| Triazole derivative (Example) | 2.5–3.0 | ~0.1–0.5 | >1000 (GUSAR prediction) |

*LogP: Octanol-water partition coefficient (estimated via computational tools).

Actividad Biológica

(1S)-1-(3,4-Dimethoxyphenyl)prop-2-enylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by a prop-2-enylamine backbone with a 3,4-dimethoxyphenyl substituent. Its structural formula can be represented as follows:

Antimicrobial Properties

Research indicates that (1S)-1-(3,4-Dimethoxyphenyl)prop-2-enylamine exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential use in developing new antimicrobial agents.

Anticancer Effects

The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. The mechanism involves the modulation of specific signaling pathways associated with cell survival and death .

The biological effects of (1S)-1-(3,4-Dimethoxyphenyl)prop-2-enylamine are primarily mediated through interactions with cellular targets such as enzymes and receptors. It has been shown to inhibit certain protein tyrosine kinases, which play a crucial role in cancer progression and metastasis . Additionally, the compound may alter redox states within cells, contributing to its biological activity .

Case Studies

- Antimicrobial Activity : A screening assay demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be within the range of 50-100 µg/mL for several strains, indicating moderate potency .

- Anticancer Activity : In a study involving human cancer cell lines, (1S)-1-(3,4-Dimethoxyphenyl)prop-2-enylamine exhibited IC50 values ranging from 10 to 30 µM, depending on the cell type. Flow cytometry analysis confirmed that treated cells underwent significant apoptosis compared to untreated controls .

Comparative Analysis

| Property | (1S)-1-(3,4-Dimethoxyphenyl)prop-2-enylamine | 3,4-Dimethoxyphenethylamine |

|---|---|---|

| Antimicrobial Activity | Moderate (MIC: 50-100 µg/mL) | Low |

| Anticancer Activity | IC50: 10-30 µM | IC50: >50 µM |

| Mechanism of Action | Inhibits protein tyrosine kinases | Dopaminergic effects |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1S)-1-(3,4-Dimethoxyphenyl)prop-2-en-1-amine, and how can side reactions be minimized?

- Methodological Answer : A common approach involves alkylation of 3,4-dimethoxyphenol with allyl bromide followed by stereoselective amination. For example, using potassium carbonate as a base in DMF at 60–80°C can facilitate the alkylation step . To minimize racemization during amination, employ chiral auxiliaries or enantioselective catalysts (e.g., Rhodium-BINAP complexes) under inert atmospheres. Monitor reaction progress via TLC or HPLC to detect intermediates like 3,4-dimethoxyphenyl allyl ether, which may hydrolyze under acidic conditions .

Q. How can the stereochemical purity of the (1S)-enantiomer be validated experimentally?

- Methodological Answer : Use chiral HPLC with a cellulose-based stationary phase (e.g., Chiralpak IC) and a mobile phase of hexane:isopropanol (90:10) to separate enantiomers. Confirm absolute configuration via single-crystal X-ray diffraction, referencing similar compounds like (1S,2S)-1,2-Bis(3,5-dimethylphenyl)-1,2-ethylenediamine, where crystallographic data validated stereochemistry . Circular dichroism (CD) spectroscopy can corroborate optical activity, comparing observed Cotton effects to literature values for analogous amines .

Q. What are the critical stability considerations for storing (1S)-1-(3,4-Dimethoxyphenyl)prop-2-en-1-amine?

- Methodological Answer : Store under argon at –20°C in amber glass vials to prevent oxidation of the allylamine moiety and photodegradation of the dimethoxyaryl group. Stability studies on similar compounds (e.g., (1S,2S)-1,2-Bis(3,5-dimethylphenyl)-ethylenediamine phosphate) show degradation rates increase with temperature; thus, avoid prolonged exposure to ambient conditions . Conduct accelerated stability testing (40°C/75% RH for 6 months) and analyze via GC-MS to identify degradation products like quinone derivatives .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) for (1S)-1-(3,4-Dimethoxyphenyl)prop-2-en-1-amine be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. For example, the allylamine chain may adopt multiple rotamers in solution, broadening NMR signals. Use variable-temperature NMR (e.g., –40°C to 60°C) to coalesce signals and identify dominant conformers . Compare experimental and NMR shifts with Density Functional Theory (DFT)-calculated values (B3LYP/6-311++G(d,p)) for the lowest-energy conformation. For unresolved peaks, employ 2D techniques like HSQC and NOESY to assign stereochemistry .

Q. What experimental designs are optimal for studying the compound’s reactivity in asymmetric catalysis?

- Methodological Answer : Design a kinetic resolution study using racemic substrates (e.g., epoxides or ketones) and (1S)-1-(3,4-Dimethoxyphenyl)prop-2-en-1-amine as a chiral ligand. Monitor enantiomeric excess (ee) via chiral GC or HPLC. To address low catalytic activity, modify the allylamine’s electronic profile by introducing electron-withdrawing groups (e.g., nitro substituents) on the aryl ring, guided by DFT-based Fukui indices to predict nucleophilic sites . Include control experiments with achiral amines to isolate stereochemical effects .

Q. How can degradation pathways of the compound under oxidative conditions be mechanistically elucidated?

- Methodological Answer : Subject the compound to HO/Fe (Fenton’s reagent) and analyze products via LC-HRMS. Proposed pathways include hydroxylation of the allylic position or demethylation of the 3,4-dimethoxy groups. Confirm intermediates using isotopic labeling (e.g., -HO) and trap radicals with TEMPO. Compare kinetic data with computational models (e.g., transition state theory using Gaussian 09) to validate mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.